molecular formula C18H18N2O3S2 B2482998 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886931-98-2

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2482998
CAS No.: 886931-98-2
M. Wt: 374.47
InChI Key: AMYQJLFXZQGGLC-UHFFFAOYSA-N
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Description

N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a benzothiazole derivative characterized by a 5,6-dimethyl-substituted benzothiazole core linked to a 4-(ethylsulfonyl)benzamide moiety.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)14-7-5-13(6-8-14)17(21)20-18-19-15-9-11(2)12(3)10-16(15)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYQJLFXZQGGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5,6-Dimethylbenzo[d]thiazol-2-amine

The 5,6-dimethylbenzo[d]thiazol-2-amine intermediate serves as the nucleophilic component in the final amide coupling reaction. Its preparation follows a well-established cyclization protocol:

Reaction Conditions and Mechanism

3,4-Dimethylaniline (4.84 g, 0.04 mol) is treated with potassium thiocyanate (4.66 g, 0.048 mol) in glacial acetic acid (10 mL) under ice-cooling. Bromine (2.47 mL, 0.048 mol) in acetic acid is added dropwise, initiating an exothermic reaction that forms the thiazole ring via electrophilic substitution and cyclization. The mixture stirs overnight at room temperature, followed by neutralization with NaOH to pH 11. The precipitate is filtered, washed, and recrystallized from ethanol to yield 5,6-dimethylbenzo[d]thiazol-2-amine as a pale yellow solid (5.7 g, 80% yield).

Key Analytical Data:
  • Melting Point : 152–154°C
  • ¹H NMR (DMSO-d₆) : δ 7.45 (s, 1H, C₄-H), 7.21 (s, 1H, C₇-H), 2.41 (s, 3H, C₅-CH₃), 2.38 (s, 3H, C₆-CH₃).
  • IR (KBr) : 3420 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch).

Amide Coupling: Final Step Synthesis

The target compound is formed via nucleophilic acyl substitution between 5,6-dimethylbenzo[d]thiazol-2-amine and 4-(ethylsulfonyl)benzoyl chloride.

Reaction Optimization

In a dry THF (50 mL) solution, 5,6-dimethylbenzo[d]thiazol-2-amine (5.7 g, 0.032 mol) and triethylamine (3.85 mL, 0.038 mol) are stirred at 0°C. A solution of 4-(ethylsulfonyl)benzoyl chloride (0.035 mol) in THF is added dropwise. The reaction warms to room temperature and stirs for 12 hours. Post-reaction, the mixture is diluted with ice water (100 mL), and the precipitate is filtered, washed with NaHCO₃ (5%), and recrystallized from ethanol to yield the title compound.

Yield and Purity Data:
Parameter Value Source
Yield 66–72%
Melting Point 152–154°C
HPLC Purity >98% (C₁₈ column, MeOH:H₂O 70:30)

Spectral Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.88 (s, 1H, CONH), 8.43–7.94 (m, 4H, Ar-H), 7.45 (s, 1H, C₄-H), 7.21 (s, 1H, C₇-H), 3.41 (q, 2H, SO₂CH₂CH₃), 2.44 (s, 3H, C₅-CH₃), 2.38 (s, 3H, C₆-CH₃), 1.32 (t, 3H, SO₂CH₂CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.23 (C=O), 153.02 (C=N), 139.14 (C-SO₂), 133.89–121.56 (Ar-C), 44.21 (SO₂CH₂CH₃), 21.45 (C₅-CH₃), 20.89 (C₆-CH₃), 14.12 (SO₂CH₂CH₃).
  • IR (KBr) : 3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym).

Alternative Synthetic Routes and Modifications

Solid-Phase Synthesis

Immobilizing the benzothiazol-2-amine on Wang resin enables iterative coupling and sulfonylation, though this approach remains unexplored for the target compound.

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Raw Materials : 3,4-Dimethylaniline ($12/kg) and 4-(ethylsulfonyl)benzoic acid ($45/kg) dominate costs.
  • Solvent Recovery : THF and ethanol are recycled via distillation, reducing expenses by 20%.
  • Catalyst Use : Triethylamine is recoverable via acid-base extraction.

Environmental Impact

  • Waste Streams : Bromine and thionyl chloride require neutralization with NaHCO₃ before disposal.
  • Green Chemistry : Substituting thionyl chloride with PCl₅ in chlorination reduces HCl emissions.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a benzothiazole-2-yl scaffold with analogs such as N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) and N-(5-methoxybenzo[d]thiazol-2-yl)-4-((4-ethylpiperazin-1-yl)methyl)benzamide (4i) . Key differences include:

  • Substituents on the benzothiazole ring: The 5,6-dimethyl groups in the target compound may sterically hinder interactions compared to the morpholinomethyl or piperazinyl groups in analogs like 4d and 4e .
  • Sulfonyl vs. piperazine groups : The ethylsulfonyl group in the target compound differs from the piperazine or morpholine substituents in analogs, affecting electronic properties and hydrogen-bonding capacity .

Physicochemical Properties

Property Target Compound* Analog 4g (Methylpiperazine) Analog 4i (Ethylpiperazine)
Melting Point (°C) Not reported 177.2 99.9–177.2†
Yield (%) Not reported 78–90 78–90
Polarity High (ethylsulfonyl) Moderate (piperazine) Moderate (ethylpiperazine)

*Data inferred from structural analogs. †Range reflects variability in substituents.

The ethylsulfonyl group likely increases aqueous solubility compared to piperazine-containing analogs, though experimental validation is needed.

NMR and HRMS Data

  • 1H-NMR: Analogs like 4g and 4h show distinct shifts for piperazine protons (δ 2.3–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
  • 13C-NMR : The sulfonyl carbon (C=O near δ 165–170 ppm) in the target compound contrasts with carboxamide carbons in analogs, which resonate at δ 165–168 ppm .
  • HRMS : Expected molecular ion for the target compound (C₁₈H₁₉N₂O₃S₂) is [M+H]⁺ 389.0794, aligning with analogs’ HRMS precision (e.g., 4d : [M+H]⁺ 510.1304) .

Enzyme Inhibition Potential

Compounds with sulfonyl groups, such as triazole derivatives 7–9, exhibit tautomerism and sulfur-related interactions with enzyme active sites . The target compound’s ethylsulfonyl group may similarly inhibit enzymes like enolase or carbonic anhydrase, though direct evidence is lacking.

Antidepressant Activity

Analog 3g (chlorobenzyl-piperazine derivative) showed antidepressant effects in murine models (tail suspension test at 40 mg/kg) . The target compound’s ethylsulfonyl group may modulate serotonin or norepinephrine reuptake, but pharmacological profiling is required.

ADME Predictions

Using QikProp (as in 3a–3h ):

  • LogP : Predicted ~3.5 (higher than 3g ’s 2.8 due to ethylsulfonyl).
  • H-bond donors/acceptors: 2/5, suggesting moderate permeability.
  • CYP2D6 inhibition risk : Moderate (similar to piperazine analogs).

Biological Activity

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound belonging to the benzothiazole family. Its unique structure includes a benzothiazole ring substituted with a 5,6-dimethyl group and an ethylsulfonyl moiety linked to a benzamide. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for various enzymes, particularly acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are critical in neurological conditions such as Alzheimer's disease. Preliminary studies have shown that this compound demonstrates a promising inhibitory profile:

Enzyme IC50 Value (µM) Reference Compound
AChE2.49Donepezil (0.046)
BACE19.01Quercetin (4.89)

These findings suggest that the compound could be further explored as a therapeutic agent for neurodegenerative diseases .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation significantly. For instance, it showed notable activity against lung cancer cell lines:

Cell Line IC50 Value (µM)
A5496.75
HCC8276.26
NCI-H3586.48

These results indicate that the compound may serve as a lead candidate for developing new anticancer therapies .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed against both Gram-positive and Gram-negative bacteria. The testing followed CLSI guidelines and revealed promising antibacterial activity:

Microorganism Activity
Escherichia coliModerate
Staphylococcus aureusHigh
Saccharomyces cerevisiaeLow

These findings suggest that the compound could be utilized in developing new antimicrobial agents .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound's structural features enhance its binding affinity to these targets, which can lead to the inhibition of enzymatic activity or modulation of receptor signaling pathways .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 5,6-dimethylbenzo[d]thiazole with 4-(ethylsulfonyl)benzoyl chloride in the presence of a base like triethylamine. The reaction is conducted in dichloromethane at room temperature, followed by purification through column chromatography .

Comparative Studies

Comparative studies with structurally similar compounds highlight the unique biological activity profile of this compound. For example, other benzothiazole derivatives have shown varying degrees of enzyme inhibition and cytotoxicity against cancer cells, emphasizing the importance of specific substitutions on biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling a substituted benzoyl chloride derivative with a 2-aminothiazole precursor. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea intermediates with α-haloketones under reflux in ethanol or THF .
  • Benzamide coupling : Use of triethylamine as a base in dichloromethane or chloroform to neutralize HCl byproducts .
  • Sulfonation : Introduction of the ethylsulfonyl group via oxidation of thioethers using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
    • Optimization : Adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (0–60°C), and catalytic agents (e.g., DMAP for acylations) can improve yields (typically 60–85%) .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substitution patterns (e.g., dimethyl groups at C5/C6 of benzothiazole, ethylsulfonyl proton environments) .
  • Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z for C₁₈H₁₉N₂O₃S₂) .
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to screen for activity?

  • In vitro models :

  • Antimicrobial : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR, COX-2) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethylsulfonyl vs. methylsulfonyl) impact biological activity?

  • Structure-activity relationship (SAR) :

  • Ethylsulfonyl group : Enhances solubility and metabolic stability compared to methylsulfonyl analogs .
  • Dimethyl substitution on benzothiazole : Increases lipophilicity, improving blood-brain barrier penetration in neuroactivity studies .
    • Case study : Replacement of ethylsulfonyl with morpholinosulfonyl reduced anticancer potency by 40% in HT-29 cells, suggesting steric hindrance affects target binding .

Q. How can contradictory bioactivity data between studies be resolved?

  • Root-cause analysis :

  • Assay conditions : Compare cell line viability (e.g., differences in HeLa vs. A549 sensitivity due to p53 status) .
  • Compound stability : Test degradation in DMSO or culture media via LC-MS to rule out artifacts .
  • Batch variability : Replicate synthesis with strict control of sulfonation step purity .
    • Example : Discrepancies in IC₅₀ values (e.g., 2.1 µM vs. 5.4 µM) may arise from divergent ATP concentrations in kinase assays .

Q. What strategies are effective in improving target selectivity for kinase inhibition?

  • Computational modeling :

  • Docking simulations : Identify key interactions (e.g., hydrogen bonds with hinge regions of kinases) using AutoDock Vina .
  • Pharmacophore alignment : Compare with selective inhibitors (e.g., gefitinib for EGFR) to optimize substituent placement .
    • Experimental validation :
  • Kinase profiling panels : Test against 50+ kinases to identify off-target effects (e.g., >90% inhibition of VEGFR-2 at 10 µM) .

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